molecular formula C7H7F3O3 B575985 3-(Trifluoroacetyl)oxan-2-one CAS No. 183279-74-5

3-(Trifluoroacetyl)oxan-2-one

Cat. No.: B575985
CAS No.: 183279-74-5
M. Wt: 196.125
InChI Key: WPNCIRAHNUHKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoroacetyl)oxan-2-one is an organic compound with the molecular formula C7H7F3O3. It is a derivative of oxan-2-one, where the oxan ring is substituted with a trifluoroacetyl group at the third position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetyl)oxan-2-one typically involves the reaction of oxan-2-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Oxan-2-one+Trifluoroacetic anhydrideThis compound\text{Oxan-2-one} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Oxan-2-one+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetyl)oxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(Trifluoroacetyl)oxan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)oxan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoroacetyl)oxan-4-one: Another derivative of oxan with a trifluoroacetyl group at the fourth position.

    Trifluoroacetylated amino groups: Compounds with trifluoroacetyl groups attached to amino functionalities.

Uniqueness

3-(Trifluoroacetyl)oxan-2-one is unique due to its specific substitution pattern and the resulting chemical properties

Biological Activity

3-(Trifluoroacetyl)oxan-2-one, with the molecular formula C7H7F3O3, is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its unique structural properties. The trifluoroacetyl group contributes to its reactivity and biological activity, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

This compound features a five-membered lactone structure with a trifluoroacetyl substituent. This combination imparts significant polarity and reactivity, which can influence its interactions with biological molecules.

PropertyValue
Molecular Weight196.12 g/mol
CAS Number183279-74-5
IUPAC NameThis compound
Chemical StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds containing trifluoroacetyl groups can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.
  • Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes that are crucial in various biochemical pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the trifluoroacetyl group enhances the compound's ability to interact with nucleophilic sites on proteins and enzymes, leading to altered biological functions.

Case Studies

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research : A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
3-(Trifluoroacetyl)oxan-4-oneLactoneDifferent position of trifluoroacetyl group
Trifluoroacetylated amino acidsAmino acid derivativeVarying biological activities based on amino acid structure
4-(Trifluoroacetyl)phenolAromatic compoundExhibits distinct reactivity due to aromaticity

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCIRAHNUHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664194
Record name 3-(Trifluoroacetyl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606491-90-1
Record name 3-(Trifluoroacetyl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.